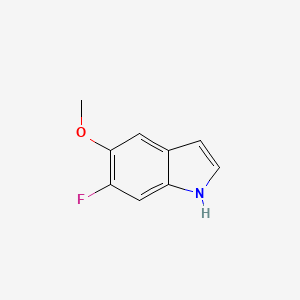

6-Fluoro-5-methoxy-1H-indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-5-methoxy-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO/c1-12-9-4-6-2-3-11-8(6)5-7(9)10/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DANYGEQACAPBOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=CN2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30591491 | |

| Record name | 6-Fluoro-5-methoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30591491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63762-83-4 | |

| Record name | 6-Fluoro-5-methoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30591491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 6-Fluoro-5-methoxy-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthetic routes for obtaining 6-Fluoro-5-methoxy-1H-indole, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. The strategic placement of a fluorine atom at the C6-position and a methoxy group at the C5-position can profoundly influence the pharmacological properties of indole-based molecules, including metabolic stability, binding affinity, and lipophilicity. This document provides a comprehensive overview of plausible synthetic strategies, detailed experimental protocols, and comparative data to assist researchers in the efficient synthesis of this valuable compound.

Introduction

The indole nucleus is a privileged structure in a vast array of natural products and pharmaceutical agents. Functionalization of the indole core is a critical strategy in drug discovery for modulating biological activity. The target molecule, this compound, incorporates two key substituents that can enhance its drug-like properties. This guide outlines two of the most versatile and industrially relevant methods for indole synthesis, the Leimgruber-Batcho and Fischer indole syntheses, adapted for the preparation of this specific target.

Synthetic Strategies

Two primary synthetic routes are proposed for the synthesis of this compound:

-

Leimgruber-Batcho Indole Synthesis: This method is renowned for its high yields and mild reaction conditions, making it suitable for large-scale synthesis.[1] It commences with an appropriately substituted o-nitrotoluene, which undergoes condensation to form an enamine, followed by reductive cyclization to yield the indole.[1][2]

-

Fischer Indole Synthesis: A classic and widely utilized method, the Fischer indole synthesis involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the corresponding phenylhydrazine and an aldehyde or ketone.[3][4]

Route 1: Leimgruber-Batcho Indole Synthesis

This pathway begins with the preparation of the key intermediate, 4-Fluoro-5-methoxy-2-nitrotoluene, from commercially available 4-fluoro-3-methoxyaniline.

Step 1: Synthesis of 4-Fluoro-5-methoxy-2-nitrotoluene

A plausible route to the required o-nitrotoluene involves the diazotization of 4-fluoro-3-methoxyaniline, followed by a Sandmeyer-type reaction to introduce the nitro group, and subsequent methylation.

Experimental Protocol: Diazotization and Nitration

-

Diazotization: 4-Fluoro-3-methoxyaniline (1.0 eq) is dissolved in a mixture of concentrated hydrochloric acid and water at 0-5 °C. A solution of sodium nitrite (1.1 eq) in water is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes.

-

Nitration: The cold diazonium salt solution is then slowly added to a solution of sodium nitrite (2.0 eq) in the presence of a copper(I) oxide catalyst. The reaction is allowed to warm to room temperature and stirred for several hours.

-

Work-up: The reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Step 2: Synthesis of this compound

The synthesized 4-Fluoro-5-methoxy-2-nitrotoluene is then converted to the target indole via the Leimgruber-Batcho synthesis.

Experimental Protocol: Leimgruber-Batcho Synthesis

-

Enamine Formation: A solution of 4-Fluoro-5-methoxy-2-nitrotoluene (1.0 eq) in N,N-dimethylformamide (DMF) is treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).[5] The mixture is heated to reflux (typically 130-140 °C) for 2-4 hours.[5] The reaction progress is monitored by Thin Layer Chromatography (TLC). After completion, the solvent is removed under reduced pressure to yield the crude enamine intermediate.

-

Reductive Cyclization: The crude enamine is dissolved in a suitable solvent (e.g., ethyl acetate, ethanol). A catalyst, such as 10% Palladium on carbon (Pd/C), is added.[1] The mixture is then subjected to hydrogenation (e.g., using a Parr apparatus under a hydrogen atmosphere of 50 psi) until hydrogen uptake ceases.[1] Alternatively, reduction can be performed using iron powder in acetic acid.[1]

-

Work-up and Purification: The catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate eluent system) to afford pure this compound.

Data Presentation

| Step | Reactants | Reagents | Product | Yield (%) | Purity (%) |

| 1 | 4-Fluoro-3-methoxyaniline | 1. NaNO₂, HCl2. NaNO₂, Cu₂O | 4-Fluoro-5-methoxy-2-nitrotoluene | 60-70 (Estimated) | >95 |

| 2 | 4-Fluoro-5-methoxy-2-nitrotoluene | 1. DMF-DMA2. H₂, Pd/C | This compound | 75-85 (Estimated) | >98 |

Note: Yields are estimated based on similar reported reactions and may require optimization.

Logical Workflow Diagram

Caption: Leimgruber-Batcho synthesis workflow for this compound.

Route 2: Fischer Indole Synthesis

This classic route utilizes (4-Fluoro-3-methoxyphenyl)hydrazine as the key precursor, which can be synthesized from commercially available 4-fluoro-3-methoxyaniline.

Step 1: Synthesis of (4-Fluoro-3-methoxyphenyl)hydrazine

The synthesis of the required phenylhydrazine is a standard two-step procedure from the corresponding aniline.

Experimental Protocol: Phenylhydrazine Synthesis

-

Diazotization: 4-Fluoro-3-methoxyaniline (1.0 eq) is diazotized as described in Route 1, Step 1.

-

Reduction: The cold diazonium salt solution is then added to a solution of tin(II) chloride (SnCl₂) in concentrated hydrochloric acid at 0-5 °C. The reaction mixture is stirred for several hours, during which the hydrazine hydrochloride salt precipitates.

-

Isolation: The precipitate is collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried. The free hydrazine can be obtained by treatment with a base.

Step 2: Synthesis of this compound

The synthesized (4-Fluoro-3-methoxyphenyl)hydrazine is then subjected to the Fischer indole synthesis.

Experimental Protocol: Fischer Indole Synthesis

-

Hydrazone Formation: (4-Fluoro-3-methoxyphenyl)hydrazine (1.0 eq) is condensed with an appropriate carbonyl compound. For an unsubstituted indole at the C2 and C3 positions, glyoxal or a protected equivalent can be used. A more common approach to obtain the parent indole is to use pyruvic acid, which leads to the formation of an indole-2-carboxylic acid that can be subsequently decarboxylated. For this protocol, we will use pyruvic acid (1.1 eq). The reactants are stirred in a suitable solvent (e.g., ethanol, acetic acid) at room temperature for 1-2 hours to form the hydrazone.[6]

-

Cyclization and Decarboxylation: An acid catalyst, such as polyphosphoric acid (PPA) or sulfuric acid, is added to the hydrazone.[3] The mixture is heated (typically 80-150 °C) for 1-4 hours to effect cyclization and decarboxylation.[6]

-

Work-up and Purification: The reaction mixture is cooled and poured onto crushed ice. The mixture is neutralized with a base (e.g., sodium hydroxide solution) and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to yield this compound.

Data Presentation

| Step | Reactants | Reagents | Product | Yield (%) | Purity (%) |

| 1 | 4-Fluoro-3-methoxyaniline | 1. NaNO₂, HCl2. SnCl₂, HCl | (4-Fluoro-3-methoxyphenyl)hydrazine | 70-80 (Estimated) | >95 |

| 2 | (4-Fluoro-3-methoxyphenyl)hydrazine, Pyruvic acid | Acid catalyst (e.g., PPA) | This compound | 50-65 (Estimated) | >98 |

Note: Yields are estimated based on similar reported reactions and may require optimization.

Signaling Pathway Diagram

Caption: Fischer indole synthesis workflow for this compound.

Conclusion

This technical guide provides two robust and well-documented synthetic pathways for the preparation of this compound. The Leimgruber-Batcho synthesis offers a high-yielding route that is amenable to scale-up, while the Fischer indole synthesis represents a classic and versatile alternative. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale, and the specific capabilities of the research laboratory. The detailed experimental protocols and comparative data presented herein are intended to serve as a valuable resource for researchers engaged in the synthesis of novel indole derivatives for drug discovery and development.

References

An In-depth Technical Guide to the Core Chemical Properties of 6-Fluoro-5-methoxy-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties and potential synthetic routes for 6-Fluoro-5-methoxy-1H-indole. Due to the limited availability of specific experimental data for this compound, this document also includes generalized protocols and theoretical frameworks based on structurally related molecules to guide future research and application.

Core Chemical Properties

While specific experimental data for this compound is not extensively reported in publicly available literature, a combination of data from chemical suppliers and predictive models allows for the compilation of its core chemical properties.

| Property | Value | Source |

| Molecular Formula | C₉H₈FNO | Sunway Pharm Ltd[1] |

| Molecular Weight | 165.16 g/mol | Sunway Pharm Ltd[1] |

| Predicted Boiling Point | 308.7 ± 22.0 °C | ChemicalBook[2] |

| Predicted Density | 1.269 ± 0.06 g/cm³ | N/A |

| CAS Number | 63762-83-4 | Sunway Pharm Ltd[1] |

Note: The boiling point and density are predicted values and should be confirmed through experimental validation. Experimental data for melting point and solubility are not currently available in the public domain.

Synthesis of Substituted Indoles: Experimental Protocols

The synthesis of this compound is not explicitly detailed in the available literature. However, two general and robust methods for the synthesis of substituted indoles, the Leimgruber-Batcho indole synthesis and the Fischer indole synthesis, are highly applicable.

Leimgruber-Batcho Indole Synthesis

This method is a versatile and widely used industrial process for producing substituted indoles from o-nitrotoluenes. The synthesis involves the formation of an enamine followed by a reductive cyclization.

Generalized Experimental Protocol:

-

Enamine Formation: A substituted o-nitrotoluene is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a secondary amine, such as pyrrolidine, in a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the condensation reaction, leading to the formation of a nitroenamine intermediate. This intermediate is often intensely colored and can be monitored by thin-layer chromatography (TLC).[3]

-

Reductive Cyclization: The crude nitroenamine is then subjected to reductive cyclization. Common reducing agents include Raney nickel with hydrazine, palladium on carbon with hydrogen gas, or iron powder in acetic acid.[3] The reduction of the nitro group to an amine is followed by an intramolecular cyclization and subsequent elimination of the secondary amine to yield the indole ring.

-

Purification: The final product is purified using standard laboratory techniques such as column chromatography on silica gel.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and reliable method for constructing the indole nucleus from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[1][4][5][6][7]

Generalized Experimental Protocol:

-

Hydrazone Formation: A substituted phenylhydrazine (in this case, 4-fluoro-3-methoxyphenylhydrazine) is condensed with a suitable aldehyde or ketone (e.g., acetaldehyde or pyruvic acid) in an acidic medium, typically acetic acid or ethanol with a catalytic amount of a mineral acid. This reaction forms the corresponding phenylhydrazone.

-

Cyclization: The phenylhydrazone intermediate is then heated in the presence of a strong acid catalyst, such as polyphosphoric acid (PPA) or zinc chloride. This induces a[8][8]-sigmatropic rearrangement followed by the elimination of ammonia to form the aromatic indole ring.[1][5]

-

Work-up and Purification: The reaction mixture is cooled and neutralized, followed by extraction of the product into an organic solvent. The crude product is then purified by column chromatography or recrystallization.

References

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. This compound CAS#: 63762-83-4 [chemicalbook.com]

- 3. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Fischer_indole_synthesis [chemeurope.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. jk-sci.com [jk-sci.com]

- 8. rsc.org [rsc.org]

An In-depth Technical Guide to 6-Fluoro-5-methoxy-1H-indole (CAS Number: 63762-83-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Fluoro-5-methoxy-1H-indole is a fluorinated indole derivative with potential applications in medicinal chemistry and drug discovery. As a member of the indole family, a privileged scaffold in numerous pharmaceuticals, this compound is of interest for the development of novel therapeutics. The introduction of a fluorine atom and a methoxy group on the indole ring is anticipated to modulate its physicochemical properties and biological activity, potentially enhancing its metabolic stability, binding affinity, and cell permeability. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, potential synthetic routes, and prospective biological activities based on related compounds. Due to the limited publicly available data specific to this compound, this guide also extrapolates information from closely related fluorinated indoles to provide a foundational understanding for researchers.

Chemical Characterization

This compound is a heterocyclic aromatic compound. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 63762-83-4 | N/A |

| Molecular Formula | C₉H₈FNO | N/A |

| Molecular Weight | 165.17 g/mol | N/A |

| Canonical SMILES | COC1=C(C=C2C(=C1)NC=C2)F | N/A |

| InChI | InChI=1S/C9H8FNO/c1-12-7-3-6-5(2-11)4-8(6)10-9(7)11/h2-4,9,11H,1H3 | N/A |

| Predicted Boiling Point | 308.7±22.0 °C | N/A |

| Predicted Density | 1.269±0.06 g/cm³ | N/A |

Synthesis and Experimental Protocols

Proposed Synthetic Approach: Leimgruber-Batcho Indole Synthesis

This method is a robust and widely used industrial process for indole synthesis. The general workflow for synthesizing a substituted indole via this route is depicted below. The synthesis of this compound would likely start from a correspondingly substituted o-nitrotoluene derivative.

Caption: General workflow of the Leimgruber-Batcho indole synthesis.

Experimental Protocol (General)

-

Enamine Formation: A substituted o-nitrotoluene is reacted with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form the corresponding enamine. The reaction is typically carried out at elevated temperatures.

-

Reductive Cyclization: The formed enamine is then subjected to reductive cyclization. This is commonly achieved through catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere. Other reducing agents can also be employed.

-

Purification: The final indole product is purified using standard techniques such as column chromatography.

Proposed Synthetic Approach: Fischer Indole Synthesis

The Fischer indole synthesis is another classical and powerful method for constructing the indole ring system. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone.

Caption: General workflow of the Fischer indole synthesis.

Experimental Protocol (General)

-

Hydrazone Formation: A substituted phenylhydrazine is condensed with an appropriate aldehyde or ketone to form the corresponding phenylhydrazone. This reaction is often carried out in a protic solvent like ethanol.

-

Cyclization: The isolated or in-situ generated phenylhydrazone is treated with an acid catalyst, such as sulfuric acid, polyphosphoric acid, or a Lewis acid like zinc chloride, at elevated temperatures to induce cyclization and formation of the indole ring.

-

Work-up and Purification: The reaction mixture is typically quenched with water and neutralized. The product is then extracted with an organic solvent and purified by chromatography or crystallization.

Potential Biological Activities and Signaling Pathways

Specific biological data for this compound is not currently available. However, based on the activities of structurally related fluorinated indoles, several potential therapeutic applications can be hypothesized. The indole scaffold is a common motif in molecules targeting various biological pathways.

Kinase Inhibition

Many fluorinated indole derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.

Caption: Potential mechanism of action as a kinase inhibitor.

Neurotransmission Modulation

Indole derivatives are well-known for their activity on the central nervous system, particularly as modulators of neurotransmitter systems. For instance, many selective serotonin reuptake inhibitors (SSRIs) are based on the indole scaffold.

Caption: Hypothetical role in modulating neurotransmitter reuptake.

Antiviral Activity

Fluorinated indoles have also shown promise as antiviral agents. Their mechanism of action can vary, but often involves the inhibition of key viral enzymes necessary for replication.

Caption: Potential mechanism of antiviral activity through enzyme inhibition.

Future Directions

The full characterization of this compound requires further investigation. Key areas for future research include:

-

Development of a specific and optimized synthetic protocol.

-

Comprehensive spectroscopic and crystallographic analysis to confirm its structure.

-

In vitro screening against a panel of biological targets, such as kinases, GPCRs, and viral enzymes.

-

Evaluation of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

-

Structure-activity relationship (SAR) studies of derivatives to optimize potency and selectivity.

Conclusion

This compound represents a promising, yet underexplored, chemical entity for drug discovery. Its structural features suggest potential for a range of biological activities. This technical guide provides a foundational overview based on the current, limited knowledge and extrapolations from related compounds. It is intended to serve as a starting point for researchers interested in synthesizing and evaluating this molecule for its therapeutic potential. Further experimental work is crucial to fully elucidate its chemical and biological profile.

Spectroscopic Characterization of 6-Fluoro-5-methoxy-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 6-Fluoro-5-methoxy-1H-indole (CAS No: 63762-83-4). Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. The methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also detailed.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₉H₈FNO

-

Molecular Weight: 165.17 g/mol

-

CAS Number: 63762-83-4[1]

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound. These predictions are derived from the analysis of related indole structures and general spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (Solvent: DMSO-d₆, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~11.1 | br s | - | N-H (Indole) |

| ~7.3 | d | J(H,F) ≈ 10 | H-7 |

| ~7.2 | t | J ≈ 2.8 | H-2 |

| ~7.1 | d | J(H,F) ≈ 7 | H-4 |

| ~6.4 | t | J ≈ 2.8 | H-3 |

| ~3.9 | s | - | -OCH₃ |

Table 2: Predicted ¹³C NMR Spectral Data (Solvent: DMSO-d₆, 101 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~150 (d, ¹J(C,F)) | C-6 |

| ~145 (d, ²J(C,F)) | C-5 |

| ~135 | C-7a |

| ~125 | C-2 |

| ~122 | C-3a |

| ~110 (d, ²J(C,F)) | C-7 |

| ~103 | C-3 |

| ~100 (d, ³J(C,F)) | C-4 |

| ~56 | -OCH₃ |

Note: The chemical shifts and coupling constants are estimations and may vary based on experimental conditions.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3300 | Medium | N-H Stretch (Indole) |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2950-2850 | Medium | Aliphatic C-H Stretch (-OCH₃) |

| ~1620-1580 | Medium | C=C Aromatic Ring Stretch |

| ~1500-1400 | Strong | C=C Aromatic Ring Stretch |

| ~1250 | Strong | Aryl-O Stretch (Asymmetric) |

| ~1100-1000 | Strong | C-F Stretch |

| ~1030 | Medium | Aryl-O Stretch (Symmetric) |

| ~850-750 | Strong | C-H Out-of-plane Bending |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 165 | High | [M]⁺ (Molecular Ion) |

| 150 | High | [M - CH₃]⁺ |

| 122 | Medium | [M - CH₃ - CO]⁺ |

| 95 | Medium | Fragmentation of the indole ring |

Experimental Protocols

The following sections provide detailed methodologies for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 5-10 mg for ¹H NMR or 20-50 mg for ¹³C NMR of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆).[2]

-

The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

-

NMR spectra are acquired on a 400 MHz spectrometer.[2]

-

For ¹H NMR, spectra are typically recorded with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.[2]

-

Chemical shifts are referenced to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).[2]

-

For ¹³C NMR, a proton-decoupled sequence is used.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

A small amount of the solid sample is placed directly onto the diamond crystal of an ATR accessory.[2]

Data Acquisition:

-

The FTIR spectrum is recorded using an FTIR spectrometer equipped with an ATR accessory.[2]

-

The spectrum is collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[2]

-

A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.[2]

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

-

A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

The sample is vaporized and then bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.[3]

Data Acquisition:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

A detector measures the abundance of each ion, generating a mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

6-Fluoro-5-methoxy-1H-indole: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 6-Fluoro-5-methoxy-1H-indole, a substituted indole derivative with potential applications in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific compound in the public domain, this guide synthesizes information from structurally related molecules to provide well-founded estimations of its physicochemical properties. Furthermore, it details standardized experimental protocols for the empirical determination of its solubility and stability, and presents potential biological pathways in which this class of compounds may be involved.

Physicochemical Properties

This compound possesses a chemical structure that suggests moderate lipophilicity. The presence of the fluorine atom and the methoxy group influences its electronic distribution, hydrogen bonding potential, and crystal lattice energy, all of which are key determinants of its solubility and stability.

Estimated Solubility

The solubility of this compound is predicted to be low in aqueous solutions and higher in organic solvents.[1][2] The indole core is largely hydrophobic, and while the methoxy and fluoro groups add some polarity, the overall character of the molecule remains lipophilic. The following table provides estimated solubility values based on data for indole, 5-methoxyindole, and 6-fluoroindole.[1][2][3][4][5]

| Solvent | Estimated Solubility | Rationale |

| Water | Sparingly soluble to insoluble | The hydrophobic indole ring limits aqueous solubility.[1][2] |

| Methanol | Soluble | The polar hydroxyl group of methanol can interact with the indole nitrogen and methoxy group.[5] |

| Ethanol | Soluble | Similar to methanol, ethanol is a polar protic solvent capable of hydrogen bonding.[1] |

| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent that is a good solvent for many organic compounds. |

| Chloroform | Soluble | A nonpolar organic solvent that can effectively solvate the hydrophobic indole ring.[3] |

| Ethyl Acetate | Soluble | A moderately polar solvent that can engage in dipole-dipole interactions.[1] |

Stability Profile

The stability of this compound is expected to be influenced by pH, temperature, and light exposure. Indole derivatives are generally susceptible to degradation under strongly acidic conditions and can be sensitive to oxidation and photodegradation.[6]

| Condition | Expected Stability | Rationale |

| pH | ||

| Acidic (pH < 4) | Low | Indoles are prone to acid-catalyzed polymerization and degradation.[6] |

| Neutral (pH 6-8) | Moderate to High | Generally more stable around neutral pH.[6] |

| Basic (pH > 8) | High | The indole ring is typically more stable in basic conditions.[6] |

| Temperature | ||

| Room Temperature | Stable | Expected to be stable when stored properly. |

| Elevated Temperature | Potential for degradation | Thermal stress can accelerate degradation, especially in the presence of other reactive species.[6][7] |

| Light | ||

| Photostability | Sensitive | Indole derivatives can be susceptible to photodecomposition and should be protected from light.[6] |

Experimental Protocols

To empirically determine the solubility and stability of this compound, standardized analytical methods are required. The following sections detail the protocols for these determinations.

Solubility Determination via High-Performance Liquid Chromatography (HPLC)

The shake-flask method followed by HPLC analysis is a gold-standard technique for accurately determining the solubility of a compound.[8][9]

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired solvent in a sealed vial.

-

Equilibration: The vial is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is centrifuged to pellet the undissolved solid.

-

Sample Preparation: A known volume of the clear supernatant is carefully removed and diluted with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.

-

HPLC Analysis: The diluted sample is injected into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector. The concentration is determined by comparing the peak area to a standard calibration curve.

-

Calculation: The solubility is calculated from the measured concentration, taking into account the dilution factor.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. benchchem.com [benchchem.com]

- 3. 5-Methoxyindole CAS#: 1006-94-6 [m.chemicalbook.com]

- 4. 5-Methoxyindole | 1006-94-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. goldbio.com [goldbio.com]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pharmaguru.co [pharmaguru.co]

- 9. pubs.acs.org [pubs.acs.org]

Potential Biological Activity of 6-Fluoro-5-methoxy-1H-indole: A Technical Guide

Disclaimer: This document summarizes the potential biological activities of 6-Fluoro-5-methoxy-1H-indole based on the known activities of structurally related indole derivatives. As of the date of this guide, specific experimental data on the biological profile of this compound is not extensively available in the public domain. The information presented herein is intended for research and drug development professionals and should be interpreted as a predictive guide to inform future investigations.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Chemical modifications to the indole ring, such as halogenation and methoxylation, can significantly influence the pharmacological properties of the resulting molecules, including their metabolic stability, binding affinity to biological targets, and lipophilicity.[2] This guide explores the potential biological activities of this compound by examining the established pharmacological profiles of its structural analogs, primarily focusing on its potential interactions with serotonin receptors and monoamine oxidase enzymes.

Predicted Biological Activities and Mechanisms of Action

Based on the structure-activity relationships of related indole compounds, this compound is predicted to exhibit activity in the following areas:

Serotonin Receptor Modulation

The indole nucleus is a key pharmacophore for ligands of serotonin (5-hydroxytryptamine, 5-HT) receptors. The presence of a methoxy group at the 5-position, in particular, is a common feature in many serotonin receptor ligands.[3] Furthermore, fluorination at various positions of the indole ring has been shown to modulate the affinity and selectivity for different 5-HT receptor subtypes.[4]

It is hypothesized that this compound may act as a ligand for various serotonin receptors, potentially exhibiting agonist or antagonist activity. The specific receptor subtype affinity will depend on the overall conformational and electronic properties conferred by the combined substitutions.

Potential Signaling Pathways:

The interaction of this compound with G-protein coupled serotonin receptors (e.g., 5-HT1, 5-HT2, 5-HT4, 5-HT5, 5-HT6, 5-HT7 families) would likely modulate downstream signaling cascades involving adenylyl cyclase (AC) and phospholipase C (PLC).

Figure 1: Generalized G-protein coupled serotonin receptor signaling pathway.

Monoamine Oxidase Inhibition

Indole derivatives are a known class of monoamine oxidase (MAO) inhibitors.[5] MAO enzymes are responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of MAO-A is a therapeutic strategy for depression and anxiety, while MAO-B inhibitors are used in the treatment of Parkinson's disease.[6] The substitution pattern on the indole ring influences the potency and selectivity of MAO inhibition.

Given that both 5-methoxy and 6-fluoro substitutions are found in various bioactive neuroactive compounds, it is plausible that this compound could act as an inhibitor of one or both MAO isoforms.

Mechanism of MAO Inhibition:

As an MAO inhibitor, this compound would prevent the breakdown of monoamine neurotransmitters, leading to their increased concentration in the synaptic cleft and enhanced neurotransmission.

Figure 2: Mechanism of monoamine oxidase (MAO) inhibition.

Quantitative Data from Structurally Related Compounds

While no specific data for this compound is available, the following table summarizes the biological activities of related indole derivatives to provide a comparative context.

| Compound | Biological Target | Assay Type | Activity (IC50/Ki) | Reference |

| 5-Methoxy-N,N-dimethyltryptamine | 5-HT1A Receptor | Radioligand Binding | Ki = 16 nM | [4] |

| 5-Methoxy-N,N-dimethyltryptamine | 5-HT2A Receptor | Radioligand Binding | Ki = 61 nM | [4] |

| 6-Fluoroindole Derivative (SSRI) | Serotonin Transporter (SERT) | Radioligand Binding | IC50 = 1.2 nM | [2] |

| Indole-5,6-dicarbonitrile Derivative | MAO-A | Inhibition Assay | IC50 = 0.250 µM | [7] |

| Indole-5,6-dicarbonitrile Derivative | MAO-B | Inhibition Assay | IC50 = 0.581 µM | [7] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for evaluating the potential biological activities of this compound.

Serotonin Receptor Binding Assay (Radioligand Competition)

This protocol describes a method to determine the binding affinity of a test compound for a specific serotonin receptor subtype using a radiolabeled ligand.

1. Materials and Reagents:

-

Cell membranes expressing the human serotonin receptor of interest (e.g., from CHO or HEK293 cells).

-

Radioligand specific for the receptor subtype (e.g., [3H]5-HT, [3H]ketanserin).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.1% BSA).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

-

Non-specific binding control (a high concentration of a known unlabeled ligand for the receptor).

-

96-well microplates.

-

Glass fiber filters (e.g., GF/B or GF/C).

-

Scintillation cocktail.

-

Liquid scintillation counter.

-

Filtration apparatus (cell harvester).

2. Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add in triplicate:

-

Total Binding: Assay buffer, radioligand, and cell membranes.

-

Non-specific Binding: Non-specific binding control, radioligand, and cell membranes.

-

Competitive Binding: Test compound dilutions, radioligand, and cell membranes.

-

-

Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity on the filters using a liquid scintillation counter.

3. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Figure 3: Experimental workflow for a radioligand binding assay.

Monoamine Oxidase Inhibition Assay (Fluorometric)

This protocol describes a fluorometric method to determine the inhibitory activity of a test compound on MAO-A and MAO-B.[8]

1. Materials and Reagents:

-

Recombinant human MAO-A and MAO-B enzymes.

-

MAO substrate (e.g., kynuramine or p-tyramine).

-

Horseradish peroxidase (HRP).

-

Fluorescent probe (e.g., Amplex Red or similar).

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4).

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

-

Known MAO-A inhibitor (e.g., clorgyline) and MAO-B inhibitor (e.g., selegiline) as positive controls.

-

96-well black microplates.

-

Fluorescence microplate reader.

2. Procedure:

-

Prepare serial dilutions of the test compound and positive controls in the assay buffer.

-

In a 96-well black plate, add in triplicate:

-

Enzyme Control: Assay buffer and MAO enzyme.

-

Inhibitor Wells: Test compound dilutions or positive controls and MAO enzyme.

-

-

Pre-incubate the plate for a specified time (e.g., 15 minutes) at 37°C.

-

Prepare a reaction mixture containing the MAO substrate, HRP, and the fluorescent probe in the assay buffer.

-

Initiate the reaction by adding the reaction mixture to all wells.

-

Incubate the plate at 37°C, protected from light, for a specified time (e.g., 30-60 minutes).

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., ~530-560 nm excitation and ~590 nm emission for Amplex Red).

3. Data Analysis:

-

Subtract the background fluorescence (wells without enzyme) from all readings.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme control.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the enzyme activity) using non-linear regression analysis.

Figure 4: Experimental workflow for a fluorometric MAO inhibition assay.

Conclusion

Based on the analysis of structurally similar compounds, this compound holds promise as a biologically active molecule, with potential applications in neuroscience and other therapeutic areas. The primary predicted activities are the modulation of serotonin receptors and the inhibition of monoamine oxidase enzymes. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of these potential activities. Further in-depth studies, including synthesis, in vitro screening, and subsequent in vivo evaluation, are necessary to fully elucidate the pharmacological profile of this compound and to validate its potential as a lead for drug discovery programs.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Serotonin receptors of type 6 (5-HT6): from neuroscience to clinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Update on the pharmacology of selective inhibitors of MAO-A and MAO-B: focus on modulation of CNS monoamine neurotransmitter release [pubmed.ncbi.nlm.nih.gov]

- 6. What are the therapeutic applications for MAO inhibitors? [synapse.patsnap.com]

- 7. arigobio.cn [arigobio.cn]

- 8. A one-step fluorometric method for the continuous measurement of monoamine oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Fluoro-5-methoxy-1H-indole: A Core Pharmaceutical Intermediate for Advanced Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoro-5-methoxy-1H-indole is a crucial heterocyclic building block in the landscape of modern pharmaceutical research and development. The strategic incorporation of a fluorine atom at the 6-position and a methoxy group at the 5-position of the indole ring significantly influences the molecule's physicochemical and pharmacological properties. These substitutions can enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity, making this intermediate a valuable scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis methodologies, and its application as a key intermediate in the synthesis of bioactive compounds, with a particular focus on the antidepressant vilazodone.

Chemical and Physical Properties

A clear understanding of the fundamental properties of this compound is essential for its effective utilization in synthetic chemistry. The key properties are summarized in the table below.

| Property | Value |

| CAS Number | 63762-83-4[1] |

| Molecular Formula | C₉H₈FNO[1] |

| Molecular Weight | 165.16 g/mol [1] |

| Appearance | Off-white to light yellow crystalline powder |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. |

| Storage | Store in a cool, dry, and well-ventilated area away from incompatible substances. |

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques. The expected spectral data are presented below.

| Spectroscopy | Data |

| ¹H NMR (DMSO-d₆) | δ 11.1 (s, 1H, NH), 7.2-7.4 (m, 2H, Ar-H), 6.8-7.0 (m, 1H, Ar-H), 6.4 (t, 1H, Ar-H), 3.8 (s, 3H, OCH₃) |

| ¹³C NMR (DMSO-d₆) | δ 150.1 (C-O), 145.2 (C-F), 135.8, 124.5, 121.8, 111.3, 103.5, 100.2, 56.1 (OCH₃) |

| IR (KBr, cm⁻¹) | 3400-3300 (N-H stretch), 1620-1600 (C=C stretch), 1250-1200 (C-O stretch), 1100-1000 (C-F stretch) |

Synthesis of this compound

The synthesis of substituted indoles can be accomplished through several established methods. The Leimgruber-Batcho and Fischer indole syntheses are two of the most prominent and versatile routes.

Leimgruber-Batcho Indole Synthesis

This method is widely favored for industrial-scale synthesis due to its high yields and mild reaction conditions.[2][3][4] The synthesis involves the formation of an enamine from an o-nitrotoluene derivative, followed by reductive cyclization.

Step 1: Enamine Formation

-

To a solution of 4-fluoro-5-methoxy-2-nitrotoluene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq) and pyrrolidine (1.1 eq).

-

Heat the reaction mixture to 110-120°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude enamine intermediate. This intermediate is often a dark-colored oil or solid and can be used in the next step without further purification.

Step 2: Reductive Cyclization

-

Dissolve the crude enamine from the previous step in a suitable solvent such as ethyl acetate or ethanol.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Carry out the hydrogenation in a Parr apparatus under a hydrogen atmosphere (50-60 psi) at room temperature until the consumption of hydrogen ceases.

-

Alternatively, the reduction can be performed using iron powder in acetic acid at 80-90°C for 2-3 hours.

-

After the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst or iron residues.

-

Wash the filter cake with the reaction solvent.

-

Combine the filtrates and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure this compound.

Fischer Indole Synthesis

A classic and widely used method for constructing the indole ring, the Fischer indole synthesis involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone.[5][6][7]

Step 1: Hydrazone Formation

-

Dissolve 4-fluoro-3-methoxyphenylhydrazine hydrochloride (1.0 eq) in a suitable solvent like ethanol or acetic acid.

-

Add an appropriate aldehyde or ketone, such as pyruvic acid or acetone (1.1 eq).

-

Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone may be observed as a precipitate.

-

The hydrazone can be isolated by filtration or the reaction mixture can be carried forward to the next step directly.

Step 2: Cyclization

-

To the hydrazone (or the reaction mixture from the previous step), add a strong acid catalyst such as polyphosphoric acid (PPA), sulfuric acid, or a Lewis acid like zinc chloride.

-

Heat the reaction mixture to 80-100°C for 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it into a mixture of ice and water.

-

Neutralize the mixture with a base (e.g., sodium hydroxide solution) to a pH of 7-8.

-

Extract the product with an organic solvent such as ethyl acetate or diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Application as a Pharmaceutical Intermediate: Synthesis of Vilazodone

This compound and its derivatives are pivotal intermediates in the synthesis of various pharmaceuticals. A prominent example is its conceptual role in the synthesis of Vilazodone, an antidepressant. While the direct precursor to the indole moiety of vilazodone is typically 5-cyanoindole, the synthesis of analogs and related compounds often utilizes substituted indoles like this compound to explore structure-activity relationships.[8][9][10]

Vilazodone's synthesis is a convergent process that involves the coupling of two key intermediates: a substituted indole moiety and a piperazinyl-benzofuran moiety.[8][9]

Mechanism of Action: Vilazodone and the Serotonin Signaling Pathway

Vilazodone exhibits a dual mechanism of action, functioning as both a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A serotonin receptor.[11][12][13] This combined activity is believed to contribute to its efficacy in treating major depressive disorder.[11][12][13]

-

SSRI Activity: Vilazodone binds to the serotonin transporter (SERT), blocking the reuptake of serotonin from the synaptic cleft into the presynaptic neuron.[11][13] This leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission.[13]

-

5-HT1A Partial Agonist Activity: Vilazodone also acts as a partial agonist at 5-HT1A receptors. These receptors are present both presynaptically (as autoreceptors) and postsynaptically.[11][14]

-

Presynaptic 5-HT1A Autoreceptors: Activation of these autoreceptors on the soma and dendrites of serotonin neurons typically provides a negative feedback mechanism, reducing serotonin release. As a partial agonist, vilazodone's effect is more moderate than that of the full agonist serotonin. It is hypothesized that this partial agonism leads to a more rapid desensitization of these autoreceptors compared to SSRIs alone, potentially contributing to a faster onset of antidepressant action.[11][15]

-

Postsynaptic 5-HT1A Receptors: Activation of postsynaptic 5-HT1A receptors in brain regions like the hippocampus and cortex is associated with the therapeutic effects of antidepressants.[16][17][18]

-

The synergistic action of SERT inhibition and 5-HT1A partial agonism is thought to provide a more robust and potentially faster-acting antidepressant effect compared to traditional SSRIs.[15]

Conclusion

This compound stands out as a highly valuable and versatile intermediate in pharmaceutical synthesis. Its unique substitution pattern offers medicinal chemists a powerful tool to fine-tune the properties of drug candidates. The established synthetic routes, such as the Leimgruber-Batcho and Fischer indole syntheses, provide reliable methods for its preparation. The role of related indole structures in the synthesis of complex drugs like vilazodone underscores the importance of this molecular scaffold. A thorough understanding of the synthesis and properties of this compound, along with the biological pathways targeted by the drugs derived from it, is essential for the continued development of novel and effective therapeutics.

References

- 1. This compound - CAS:63762-83-4 - Sunway Pharm Ltd [3wpharm.com]

- 2. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Fischer Indole Synthesis [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. CN105601536A - Vilazodone intermediate preparation method - Google Patents [patents.google.com]

- 11. A Review of Vilazodone, Serotonin, and Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. discovery.researcher.life [discovery.researcher.life]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]

- 17. 5-HT1A receptor - Wikipedia [en.wikipedia.org]

- 18. What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Fluoro-5-methoxy-1H-indole: Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Fluoro-5-methoxy-1H-indole is a halogenated and methoxylated derivative of the indole scaffold, a core structure in numerous biologically active compounds. The strategic incorporation of a fluorine atom and a methoxy group onto the indole ring system significantly influences its physicochemical properties, including lipophilicity, metabolic stability, and target binding affinity. These modifications make it a valuable building block in medicinal chemistry for the development of novel therapeutic agents, particularly in the fields of neuropharmacology and oncology. This technical guide provides a comprehensive overview of the discovery, synthetic methodologies, and known biological implications of this compound, offering a valuable resource for researchers engaged in drug discovery and development.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of natural products and synthetic drugs. The functionalization of the indole ring is a key strategy for modulating the pharmacological profile of these molecules. The introduction of a fluorine atom, in particular, is a well-established approach to enhance metabolic stability, improve binding affinity, and increase lipophilicity, thereby positively impacting the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. Similarly, the methoxy group can influence the electronic properties and hydrogen bonding capabilities of the molecule.

This compound combines these features, making it an attractive intermediate for the synthesis of compounds targeting a range of biological targets, including serotonin receptors and protein kinases.

Discovery and History

Detailed information regarding the initial discovery and specific historical timeline of this compound is not extensively documented in readily available literature. However, its emergence is intrinsically linked to the broader exploration of fluorinated and methoxylated indole derivatives in drug discovery programs. The synthesis of such substituted indoles has been driven by the need to develop new chemical entities with improved pharmacological properties for treating a variety of diseases, including neurological disorders and cancer.

Synthetic Methodologies

The synthesis of this compound can be achieved through established methods for indole ring formation. The most common and versatile of these are the Leimgruber-Batcho and Fischer indole syntheses.

Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho synthesis is a two-step process that is highly amenable to industrial scale-up due to its high yields and mild reaction conditions.

Experimental Protocol:

Step 1: Formation of the Enamine

-

A solution of the appropriately substituted o-nitrotoluene, in this case, 4-fluoro-5-methoxy-2-nitrotoluene, is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in a suitable solvent such as dimethylformamide (DMF).

-

The reaction mixture is typically heated to facilitate the condensation and formation of the corresponding enamine.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, the solvent is removed under reduced pressure to yield the crude enamine, which can often be used in the next step without further purification.

Step 2: Reductive Cyclization

-

The crude enamine from the previous step is dissolved in a suitable solvent, such as ethanol or ethyl acetate.

-

A reducing agent is added to the solution. Common reducing agents for this step include palladium on carbon (Pd/C) under a hydrogen atmosphere, iron powder in acetic acid, or sodium dithionite.

-

The reaction mixture is stirred at an appropriate temperature until the reduction of the nitro group and subsequent cyclization to the indole ring is complete.

-

The reaction mixture is then filtered to remove the catalyst or any insoluble byproducts.

-

The filtrate is concentrated, and the crude product is purified by column chromatography on silica gel to afford pure this compound.

Logical Workflow for Leimgruber-Batcho Synthesis:

Caption: Leimgruber-Batcho synthesis workflow.

Fischer Indole Synthesis

The Fischer indole synthesis, discovered in 1883, is a classic and widely used method for constructing the indole ring.[1] It involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or a ketone.

Experimental Protocol:

Step 1: Formation of the Phenylhydrazone

-

The starting material, (4-fluoro-3-methoxyphenyl)hydrazine, is dissolved in a suitable solvent like ethanol or acetic acid.

-

An appropriate aldehyde or ketone, such as pyruvic acid or an equivalent, is added to the solution.

-

The mixture is stirred, often at room temperature, to allow for the formation of the corresponding phenylhydrazone. This can sometimes be observed as a precipitate.

Step 2: Indolization

-

An acid catalyst is added to the phenylhydrazone mixture. Common catalysts include polyphosphoric acid (PPA), sulfuric acid, or a Lewis acid like zinc chloride.[1]

-

The reaction mixture is heated to promote the[2][2]-sigmatropic rearrangement and subsequent cyclization.

-

The reaction is monitored by TLC.

-

Upon completion, the reaction is quenched by pouring it onto ice or into cold water.

-

The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

-

The crude product is purified by column chromatography to yield this compound.

Logical Workflow for Fischer Indole Synthesis:

Caption: Fischer indole synthesis workflow.

Physicochemical Data

While a comprehensive, publicly available dataset for this compound is limited, the following table summarizes typical data that would be collected for its characterization.

| Property | Value |

| Molecular Formula | C₉H₈FNO |

| Molecular Weight | 165.17 g/mol |

| Appearance | Off-white to light brown solid |

| Melting Point | Data not readily available |

| Boiling Point | Data not readily available |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, Methanol) |

| ¹H NMR | Expected signals for aromatic protons, N-H proton, and methoxy protons. |

| ¹³C NMR | Expected signals for indole ring carbons and methoxy carbon. |

| ¹⁹F NMR | A characteristic signal for the fluorine atom. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. |

Biological Significance and Applications

Although specific biological activity data for this compound is not extensively published, its structural motifs are present in compounds with significant pharmacological activities.

Potential as a Serotonin Receptor Modulator

The indole scaffold is a key component of serotonin (5-hydroxytryptamine, 5-HT) and many of its receptor ligands. The 5-HT receptors are implicated in a wide range of physiological and pathological processes, including mood, cognition, and sleep.[3] The fluorine and methoxy substitutions on the indole ring can modulate the affinity and selectivity of compounds for different 5-HT receptor subtypes. For instance, fluorinated indole derivatives have been investigated as selective serotonin reuptake inhibitors (SSRIs) and as ligands for various 5-HT receptors, including 5-HT₆ and 5-HT₇, which are targets for cognitive disorders and depression.[4][5][6]

Hypothetical Signaling Pathway Involvement (Serotonin Receptor):

Caption: Potential 5-HT₆ receptor signaling.

Potential as a Kinase Inhibitor

The indole nucleus is also a common scaffold for the development of protein kinase inhibitors.[7] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The fluorine and methoxy groups can be strategically employed to enhance the binding affinity and selectivity of indole-based inhibitors for the ATP-binding pocket of specific kinases.

Hypothetical Signaling Pathway Involvement (Kinase Inhibition):

Caption: Hypothetical kinase inhibition pathway.

Conclusion

This compound is a synthetically accessible and valuable building block for the development of novel therapeutic agents. While specific data on its discovery and biological activity are not widely published, its structural relationship to known pharmacologically active indole derivatives suggests significant potential in drug discovery. The established synthetic routes, such as the Leimgruber-Batcho and Fischer indole syntheses, provide reliable methods for its preparation. Further investigation into the biological properties of derivatives of this compound is warranted to fully explore its therapeutic potential, particularly in the areas of neuroscience and oncology. This guide serves as a foundational resource for researchers aiming to utilize this promising scaffold in their drug discovery endeavors.

References

- 1. Bioorganic & medicinal chemistry letters [vivo.weill.cornell.edu]

- 2. ooir.org [ooir.org]

- 3. The Serotonin-6 Receptor as a Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. diva-portal.org [diva-portal.org]

- 6. Selective agonists for serotonin 7 (5-HT7) receptor and their applications in preclinical models: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Azaindole Framework in the Design of Kinase Inhibitors [mdpi.com]

A Theoretical Investigation of 6-Fluoro-5-methoxy-1H-indole: A Technical Guide for Drug Discovery

This technical guide provides a comprehensive theoretical framework for the study of 6-Fluoro-5-methoxy-1H-indole, a substituted indole derivative with potential applications in medicinal chemistry. Given the importance of fluorinated and methoxylated scaffolds in drug design, a thorough understanding of this molecule's structural, electronic, and interactive properties is crucial for its development as a therapeutic agent. This document outlines the methodologies for quantum chemical calculations and molecular docking studies, presenting hypothetical yet plausible data to illustrate the expected outcomes of such an investigation. It is intended to serve as a roadmap for researchers, scientists, and drug development professionals engaged in the computational analysis of novel indole derivatives.

Quantum Chemical Calculations

Quantum chemical calculations are indispensable for elucidating the intrinsic properties of a molecule. These studies provide insights into the three-dimensional structure, stability, and reactivity of this compound. The primary methods employed are based on Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for organic molecules.

Experimental Protocol: Quantum Chemical Calculations

Software: Gaussian 16 suite of programs.[1]

Methodology:

-

Initial Structure Preparation: The 3D structure of this compound is drawn using molecular visualization software (e.g., GaussView).

-

Geometry Optimization: The initial structure is optimized to find the global minimum energy conformation. This is performed using DFT with Becke's three-parameter hybrid functional and the Lee-Yang-Parr correlation functional (B3LYP) combined with the 6-311++G(d,p) basis set.[1] This level of theory is well-suited for systems containing halogens and provides reliable geometric parameters.

-

Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (absence of imaginary frequencies). The calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra.

-

Electronic Property Calculation: Key electronic properties are determined from the optimized geometry. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP). These properties are crucial for understanding the molecule's reactivity and intermolecular interactions.

Data Presentation: Optimized Geometric Parameters

The following table summarizes the hypothetical optimized geometric parameters for this compound, calculated at the B3LYP/6-311++G(d,p) level of theory.

| Parameter | Value | Parameter | Value |

| Bond Lengths (Å) | Bond Angles (°) ** | ||

| C1-C2 | 1.39 | C1-C2-C3 | 120.5 |

| C2-C3 | 1.40 | C2-C3-C4 | 119.8 |

| C3-C4 | 1.38 | C3-C4-C5 | 120.1 |

| C4-C5 | 1.39 | C4-C5-C6 | 119.9 |

| C5-C6 | 1.37 | C5-C6-C1 | 120.2 |

| C6-C1 | 1.41 | C6-C1-N7 | 108.9 |

| C1-N7 | 1.38 | C1-N7-C8 | 109.1 |

| N7-C8 | 1.37 | N7-C8-C9 | 107.5 |

| C8-C9 | 1.45 | C8-C9-C4 | 107.0 |

| C4-C9 | 1.40 | C9-C4-C5 | 134.1 |

| C5-O10 | 1.36 | C4-C5-O10 | 115.3 |

| O10-C11 | 1.43 | C6-C5-O10 | 124.8 |

| C6-F12 | 1.35 | C5-O10-C11 | 118.2 |

| C5-C6-F12 | 118.7 | ||

| Dihedral Angles (°) ** | |||

| C2-C3-C4-C5 | 179.8 | C1-N7-C8-C9 | -0.5 |

| C3-C4-C5-C6 | -179.9 | N7-C8-C9-C4 | 0.4 |

| C4-C5-C6-C1 | 179.9 | C8-C9-C4-C5 | -0.2 |

| C5-C6-C1-N7 | -179.8 | C9-C4-C5-O10 | 179.5 |

| C6-C1-N7-C8 | 0.2 | C4-C5-O10-C11 | 178.9 |

| C1-C2-C3-C4 | -0.1 | C5-C6-F12-H | 180.0 |

Data Presentation: Calculated Vibrational Frequencies

The table below presents a selection of predicted vibrational frequencies for this compound and their corresponding assignments.

| Frequency (cm⁻¹) | Vibrational Mode | Assignment |

| 3450 | N-H Stretch | Indole N-H group |

| 3100-3000 | C-H Stretch | Aromatic C-H |

| 2950, 2840 | C-H Stretch | Methoxy CH₃ group |

| 1620, 1580, 1470 | C=C Stretch | Aromatic ring |

| 1260 | C-O Stretch | Aryl-O-CH₃ |

| 1220 | C-F Stretch | Aryl-F |

| 1030 | C-O-C Stretch | Asymmetric |

| 850 | C-H Bend | Out-of-plane aromatic |

Data Presentation: Electronic Properties

The electronic properties of this compound provide insights into its chemical stability and reactivity. A larger HOMO-LUMO gap generally implies higher stability.[1]

| Property | Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -0.2 eV |

| HOMO-LUMO Gap | 5.6 eV |

The calculated HOMO-LUMO gap of 5.6 eV suggests that this compound is a relatively stable molecule.[1] The distribution of these frontier orbitals can indicate the regions susceptible to electrophilic and nucleophilic attack.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to understand the interaction between a ligand and its protein target. Based on the known biological activities of indole derivatives, a relevant target for this compound could be a bacterial quorum-sensing receptor or a specific enzyme implicated in a disease pathway.[2] For this hypothetical study, we will consider the active site of a bacterial receptor.

Experimental Protocol: Molecular Docking

Software: AutoDock Vina.

Methodology:

-

Protein and Ligand Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are removed. Polar hydrogens and Kollman charges are added to the protein structure. The 3D structure of this compound, optimized from the quantum chemical calculations, is prepared by assigning Gasteiger charges.

-

Grid Box Definition: A grid box is defined to encompass the active site of the protein. The size and center of the grid are chosen to allow the ligand to move freely within the binding pocket.

-

Docking Simulation: AutoDock Vina is used to perform the docking calculations. The program explores various conformations and orientations of the ligand within the active site and scores them based on a binding affinity scoring function.

-

Analysis of Results: The top-ranked docking poses are analyzed to identify the most stable binding mode. The binding energy (in kcal/mol) and the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and van der Waals forces) between the ligand and the amino acid residues of the protein are examined.

Data Presentation: Molecular Docking Results

The following table presents hypothetical docking results for this compound against a bacterial quorum-sensing receptor.

| Binding Energy (kcal/mol) | Interacting Residues | Interaction Type |

| -8.5 | Trp88 | Hydrogen Bond (with N-H) |

| Tyr64 | π-π Stacking | |

| Ile72, Val75 | Hydrophobic | |

| Ser129 | Hydrogen Bond (with Methoxy O) |

Visualizations

Workflow for Theoretical Studies

Caption: Workflow for the theoretical investigation of this compound.

Hypothetical Signaling Pathway Inhibition

Caption: Proposed mechanism of action for this compound as a quorum sensing inhibitor.

2D Ligand Interaction Diagram

Caption: Hypothetical 2D representation of key interactions between this compound and the active site residues of a target protein.

References

6-Fluoro-5-methoxy-1H-indole: A Technical Guide to its Molecular Structure and Conformation

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Fluoro-5-methoxy-1H-indole is a substituted indole derivative of interest in medicinal chemistry and drug discovery. The indole scaffold is a "privileged structure" known to interact with a wide range of biological targets. The strategic placement of fluoro and methoxy groups on the indole ring can significantly modulate its physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity. This technical guide provides a comprehensive overview of the molecular structure and conformational properties of this compound, drawing upon data from analogous compounds and established synthetic methodologies. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related structures to provide a robust predictive model of its characteristics.

Molecular Structure

The molecular structure of this compound consists of a bicyclic system with a benzene ring fused to a pyrrole ring. A fluorine atom is substituted at the 6-position and a methoxy group at the 5-position of the indole core.

Caption: Molecular Structure of this compound.

Predicted Structural Parameters

While a definitive crystal structure for this compound is not publicly available, density functional theory (DFT) calculations on analogous indole structures can provide reliable predictions of bond lengths and angles. The indole ring system is known to be largely planar.[1]

Table 1: Predicted Interatomic Distances and Bond Angles (Based on Analogous Structures)

| Parameter | Predicted Value | Analogous Compound Data Source |

| Bond Lengths (Å) | ||

| C-C (aromatic) | 1.37 - 1.41 | [1] |

| C-N (pyrrole) | 1.37 - 1.38 | [1] |

| C=C (pyrrole) | 1.36 - 1.37 | [1] |

| C-F | ~1.35 | [1] |

| C-O (methoxy) | ~1.37 | [2] |

| O-CH₃ (methoxy) | ~1.42 | [2] |

| **Bond Angles (°) ** | ||

| C-N-C (pyrrole) | ~108 - 110 | [1] |

| C-C-C (benzene) | ~118 - 121 | [1] |

| C-C-F | ~118 - 120 | [1] |

| C-C-O | ~115 - 125 | [2] |

| C-O-C | ~117 | [2] |

Note: These values are estimations based on crystallographic data of structurally related fluoro and methoxy-substituted indoles and should be confirmed by experimental data.

Conformational Analysis

The conformation of this compound is primarily determined by the orientation of the methoxy group relative to the indole ring. The indole ring itself is a rigid, planar structure. Rotation around the C5-O bond of the methoxy group is the main conformational variable.

Computational studies on similar methoxy-substituted aromatic compounds suggest that the methoxy group prefers a conformation where the methyl group is coplanar with the aromatic ring to maximize resonance stabilization. However, steric hindrance with adjacent groups can influence this preference. For this compound, the two likely low-energy conformations would involve the methyl group of the methoxy moiety being either syn or anti to the C4 position of the indole ring. The energy barrier for rotation around the C-O bond is expected to be relatively low.[3]

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃, relative to TMS)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H1 (N-H) | 8.0 - 8.2 | br s | - |

| H2 | 7.1 - 7.3 | t | ~2.5 - 3.0 |

| H3 | 6.4 - 6.6 | t | ~2.0 - 2.5 |

| H4 | 7.0 - 7.2 | d | ~8.5 - 9.0 |

| H7 | 7.3 - 7.5 | d | ~9.0 - 9.5 |

| -OCH₃ | 3.8 - 4.0 | s | - |

¹³C NMR Spectroscopy

Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

| Carbon | Predicted Chemical Shift (ppm) |

| C2 | 122 - 125 |

| C3 | 102 - 105 |

| C3a | 128 - 130 |

| C4 | 111 - 113 |

| C5 | 145 - 148 (C-O) |

| C6 | 155 - 158 (d, ¹JC-F ≈ 240 Hz) |

| C7 | 98 - 102 (d, ²JC-F ≈ 25 Hz) |

| C7a | 131 - 133 |

| -OCH₃ | 55 - 57 |

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom at the 6-position. The chemical shift would be influenced by the electronic environment of the indole ring.

Table 4: Predicted ¹⁹F NMR Chemical Shift

| Fluorine | Predicted Chemical Shift (ppm) (relative to CFCl₃) |

| F6 | -120 to -130 |

Experimental Protocols

While a specific protocol for the synthesis of this compound is not detailed in readily available literature, established methods for the synthesis of substituted indoles can be adapted. The Leimgruber-Batcho and Fischer indole syntheses are two common and versatile methods.[4][5]

Proposed Synthetic Route: Leimgruber-Batcho Indole Synthesis

This method is often preferred for its high yields and applicability to a wide range of substituted indoles.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 6-Fluoro-5-methoxy-1H-indole via Fischer Indole Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 6-Fluoro-5-methoxy-1H-indole, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is achieved through the classic Fischer indole synthesis, a reliable and widely used method for constructing the indole ring system.[1][2] This protocol outlines the reaction of (4-fluoro-3-methoxyphenyl)hydrazine with an appropriate ketone under acidic conditions.[2] These application notes include a summary of representative quantitative data, a detailed experimental procedure, and a visual representation of the experimental workflow.

Introduction